1,4-Dibromo-2,5-bis(decyloxy)benzene
Overview
Description
1,4-Dibromo-2,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H44Br2O2. It is a brominated derivative of bis(decyloxy)benzene and is characterized by the presence of two bromine atoms and two decyloxy groups attached to a benzene ring. This compound is used in various scientific research applications, particularly in the field of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(decyloxy)benzene can be synthesized through a multi-step process involving the bromination of a bis(decyloxy)benzene precursor. The general synthetic route includes:
Bromination: The starting material, 1,4-bis(decyloxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(decyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups. Palladium catalysts are typically used in these reactions.
Oxidation and Reduction: The decyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), solvents such as toluene or ethanol, and temperatures between 80-120°C.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and appropriate solvents.
Major Products Formed
Substitution Reactions: Products with substituted functional groups replacing the bromine atoms.
Coupling Reactions: Aryl or vinyl-substituted derivatives of this compound.
Oxidation and Reduction: Aldehydes, carboxylic acids, or hydrogenated derivatives.
Scientific Research Applications
1,4-Dibromo-2,5-bis(decyloxy)benzene has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties, such as liquid crystals and molecular switches.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers with tailored properties for various industrial applications.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(decyloxy)benzene is primarily related to its ability to undergo various chemical reactions and form stable intermediates. The bromine atoms and decyloxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the reacting species. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment.
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(decyloxy)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of decyloxy groups. It has different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which impart different electronic properties and reactivity.
2,5-Dibromohydroquinone: Lacks the decyloxy groups and has different chemical behavior and applications.
1,4-Dibromo-2-fluorobenzene: Contains a fluorine atom, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of bromine and decyloxy groups, which confer unique electronic and steric properties, making it valuable for specialized applications in organic electronics and materials science.
Properties
IUPAC Name |
1,4-dibromo-2,5-didecoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMBJLMINSDIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408984 | |
Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152269-98-2 | |
Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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